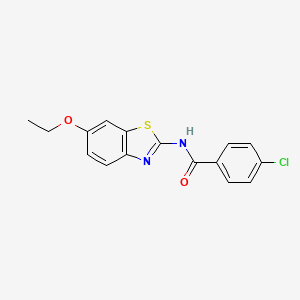

4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide

CAS No.: 295361-93-2

Cat. No.: VC7389707

Molecular Formula: C16H13ClN2O2S

Molecular Weight: 332.8

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 295361-93-2 |

|---|---|

| Molecular Formula | C16H13ClN2O2S |

| Molecular Weight | 332.8 |

| IUPAC Name | 4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide |

| Standard InChI | InChI=1S/C16H13ClN2O2S/c1-2-21-12-7-8-13-14(9-12)22-16(18-13)19-15(20)10-3-5-11(17)6-4-10/h3-9H,2H2,1H3,(H,18,19,20) |

| Standard InChI Key | JDDFBTBGQXKWDE-UHFFFAOYSA-N |

| SMILES | CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)Cl |

Introduction

Chemical Characterization and Structural Properties

Molecular Architecture

The compound features a benzothiazole core substituted with an ethoxy group at the 6-position and a benzamide moiety at the 2-position, with a chlorine atom at the para position of the benzamide ring. The IUPAC name, 4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide, reflects this substitution pattern. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 332.8 g/mol |

| logP | Not Available |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Polar Surface Area | 73.3 Ų |

The SMILES notation and InChIKey provide unambiguous identifiers for computational and experimental studies.

Synthesis and Optimization Strategies

General Synthesis Pathways

Benzothiazole derivatives are typically synthesized via cyclization reactions. For 4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide, a plausible route involves:

-

Ethoxylation: Introduction of the ethoxy group to 6-aminobenzothiazole using ethyl bromide in the presence of a base.

-

Amidation: Reaction with 4-chlorobenzoyl chloride under Schotten-Baumann conditions to form the benzamide linkage.

Patent literature describes analogous syntheses where benzothiazole intermediates are treated with acyl chlorides in dichloromethane, yielding substituted benzamides in 60–75% efficiency .

Challenges in Purification

The compound’s low solubility in aqueous media ( ≈ -4.8 for analogs) complicates purification . Techniques such as column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol/water mixtures are recommended.

Biological Activities and Mechanistic Insights

Anti-Inflammatory and Antimicrobial Effects

Benzothiazole derivatives inhibit cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), reducing inflammation. Antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL) has been reported for chlorinated benzothiazoles, likely due to membrane disruption.

Comparative Analysis with Structural Analogs

4-Chloro-N-(6-Ethoxy-1,3-Benzothiazol-2-yl)-2-Nitrobenzamide

This analog (CAS No. 3721-3778) differs by a nitro group at the benzamide’s 2-position, increasing molecular weight to 377.8 g/mol . The nitro group enhances electrophilicity, potentially improving DNA alkylation capacity but reducing metabolic stability .

4-Chloro-N-(4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-yl)Benzamide

The tetrahydrobenzothiazole core in this analog improves solubility ( = -3.2) and bioavailability, making it preferable for in vivo studies.

Applications in Drug Development and Material Science

Medicinal Chemistry

-

Lead Optimization: The ethoxy group’s electron-donating effects may enhance metabolic stability compared to methoxy analogs.

-

Prodrug Design: Esterification of the benzamide could improve membrane permeability .

Material Science

Benzothiazoles are used in organic light-emitting diodes (OLEDs) due to their electron-transport properties. The chlorine atom in this compound may tune emission spectra for optoelectronic applications.

Future Research Directions

Priority Areas

-

Synthetic Methodology: Develop one-pot syntheses to reduce step count and improve yields.

-

Biological Screening: Evaluate anticancer activity in NCI-60 cell lines and toxicity in zebrafish models .

-

Crystallography: Determine X-ray structures to guide structure-based drug design.

Computational Studies

Molecular dynamics simulations could predict binding modes to ubiquitin ligase E3 (e.g., MDM2), identifying critical residues for interaction .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume